molecular formula C13H12ClN3O4 B4326935 2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide

2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide

Cat. No.: B4326935
M. Wt: 309.70 g/mol
InChI Key: MCLZHNNCFLUYFY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a chloro group, a furylmethyl group, and a nitro group attached to a nicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Chlorination: The chloro group is introduced via chlorination reactions, often using thionyl chloride or phosphorus pentachloride.

    Furylmethylation: The furylmethyl group is attached through a Friedel-Crafts alkylation reaction, using furfural and an appropriate catalyst such as aluminum chloride.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Amines, thiols, base catalysts.

Major Products

The major products formed from these reactions include amino derivatives, oxides, and substituted nicotinamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide exerts its effects involves interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-furylmethyl)nicotinamide
  • 2-chloro-N-(2-furylmethyl)benzamide
  • 4,6-dimethyl-5-nitronicotinamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide is unique due to the combination of its chloro, furylmethyl, and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-4,6-dimethyl-5-nitropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-7-10(12(14)16-8(2)11(7)17(19)20)13(18)15-6-9-4-3-5-21-9/h3-5H,6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLZHNNCFLUYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide
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2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide
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2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide
Reactant of Route 4
2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide
Reactant of Route 5
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2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide
Reactant of Route 6
2-chloro-N-(2-furylmethyl)-4,6-dimethyl-5-nitronicotinamide

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